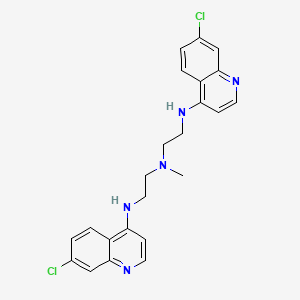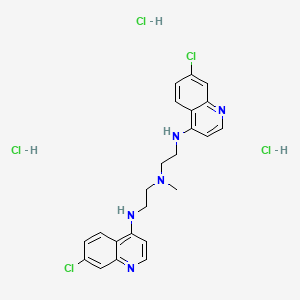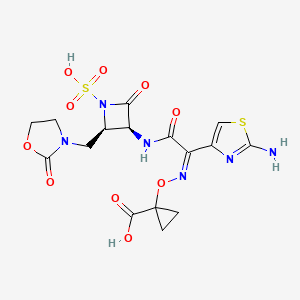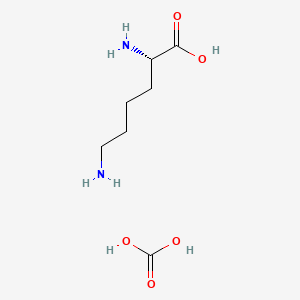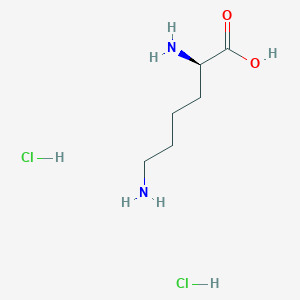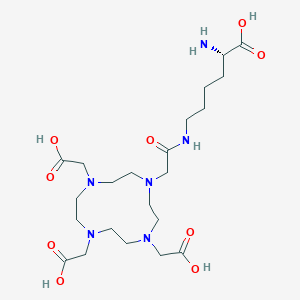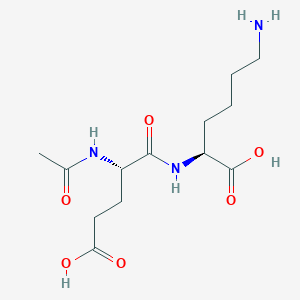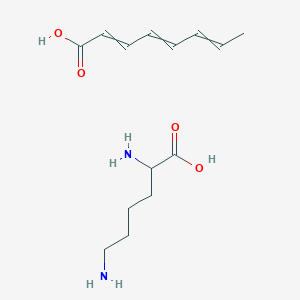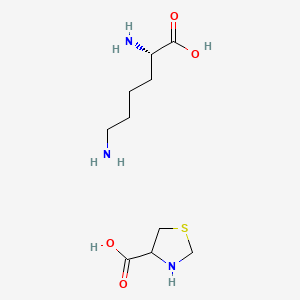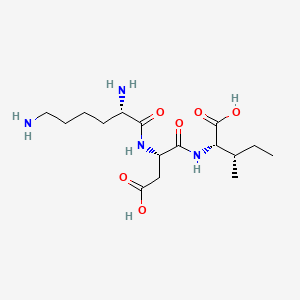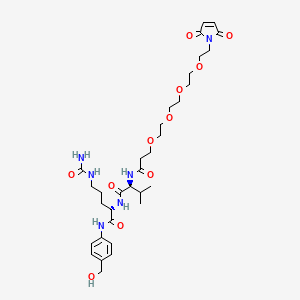
Mal-PEG4-Val-Cit-PAB-OH
Descripción general
Descripción
Mal-PEG4-Val-Cit-PAB-OH is a cleavable peptide linker used in the synthesis of antibody-drug conjugates. This compound consists of several functional groups, including maleimide, polyethylene glycol, valine, citrulline, para-aminobenzyl alcohol, and a hydroxyl group. It is designed to enhance the solubility and stability of antibody-drug conjugates, making it a valuable tool in targeted drug delivery systems .
Aplicaciones Científicas De Investigación
Mal-PEG4-Val-Cit-PAB-OH is widely used in scientific research, particularly in the development of antibody-drug conjugates for targeted cancer therapy. Its cleavable nature allows for the controlled release of cytotoxic drugs within cancer cells, minimizing damage to healthy tissues . Additionally, it is used in the study of receptor-mediated drug delivery systems and the development of precision therapeutics .
Mecanismo De Acción
Target of Action
Mal-PEG4-Val-Cit-PAB-OH is a linker used in the synthesis of Antibody-Drug Conjugates (ADCs) . The primary target of this compound is the antibody to which it is attached. The antibody is designed to recognize and bind to specific antigens on the surface of cancer cells .
Mode of Action
The compound contains a Val-Cit group that is specifically cleaved by the enzyme cathepsin B . This enzyme is only present in the lysosome, a subcellular organelle. Therefore, once the ADC is internalized into the cell and reaches the lysosome, the ADC payload (drug) is released . The maleimide group in the compound is reactive toward thiol groups, facilitating the attachment of the drug to the antibody .
Biochemical Pathways
The cleavage of the Val-Cit group by cathepsin B triggers the release of the drug within the cell . The released drug can then interact with its intracellular targets, disrupting their function and
Análisis Bioquímico
Biochemical Properties
Mal-PEG4-Val-Cit-PAB-OH plays a crucial role in biochemical reactions, particularly in the formation of ADCs . The maleimide group in this compound is reactive towards thiol groups, allowing it to form stable thioether bonds with cysteine residues on antibodies . The Val-Cit-PAB-OH peptide is designed to be cleaved by the enzyme Cathepsin B .
Cellular Effects
The effects of this compound on cells are primarily related to its role in ADCs. ADCs are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells . The cleavable nature of this compound allows the cytotoxic drug to be released within the target cell after internalization .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with antibodies and enzymes. The maleimide group forms a covalent bond with the thiol group of a cysteine residue on the antibody . Once the ADC is internalized by the target cell, the Val-Cit-PAB-OH peptide is cleaved by Cathepsin B, releasing the cytotoxic drug .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the ADCs synthesized using this compound is crucial for their effectiveness . The cleavable nature of this compound ensures that the cytotoxic drug is only released after the ADC has been internalized by the target cell .
Dosage Effects in Animal Models
The effects of this compound in animal models would depend on the specific ADC being tested. The dosage would need to be optimized to achieve maximum therapeutic effect while minimizing toxicity .
Metabolic Pathways
This compound is involved in the metabolic pathway of ADCs. After the ADC is internalized by the target cell, the Val-Cit-PAB-OH peptide is cleaved by Cathepsin B, a lysosomal cysteine protease . This releases the cytotoxic drug, which can then exert its effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be mediated by the ADCs it forms part of. ADCs are designed to bind specifically to antigens on the surface of target cells, facilitating their uptake .
Subcellular Localization
Once the ADC is internalized by the target cell, the Val-Cit-PAB-OH peptide in this compound is cleaved by Cathepsin B in the lysosomes . This releases the cytotoxic drug, allowing it to reach its target within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-Val-Cit-PAB-OH involves multiple steps, starting with the preparation of individual components. The maleimide group is typically introduced through a reaction with thiol groups, while the polyethylene glycol spacer is added to increase solubility and flexibility. The valine-citrulline dipeptide is incorporated as a cleavable linker, and para-aminobenzyl alcohol is used for its reactivity with various functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized by nuclear magnetic resonance and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG4-Val-Cit-PAB-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Cleavage Reactions: The valine-citrulline dipeptide is cleaved by cathepsin B, a protease found in lysosomes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include thiol-containing compounds, proteases like cathepsin B, and various organic solvents such as dimethyl sulfoxide and dichloromethane .
Major Products
The major products formed from these reactions include antibody-drug conjugates, where the drug payload is released upon cleavage of the valine-citrulline linker .
Comparación Con Compuestos Similares
Similar Compounds
NH2-PEG4-Val-Cit-PAB-OH: Similar structure but features a primary amine group instead of maleimide.
Mal-PEG4-Val-Cit-PAB-PNP: Contains a para-nitrophenyl group, which acts as a good leaving group.
Uniqueness
Mal-PEG4-Val-Cit-PAB-OH is unique due to its combination of a cleavable valine-citrulline linker and a maleimide group, which provides stability and reactivity with thiol groups. This makes it particularly effective in the synthesis of antibody-drug conjugates for targeted cancer therapy .
Propiedades
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50N6O11/c1-23(2)30(32(45)37-26(4-3-12-35-33(34)46)31(44)36-25-7-5-24(22-40)6-8-25)38-27(41)11-14-47-16-18-49-20-21-50-19-17-48-15-13-39-28(42)9-10-29(39)43/h5-10,23,26,30,40H,3-4,11-22H2,1-2H3,(H,36,44)(H,37,45)(H,38,41)(H3,34,35,46)/t26-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGYJIMAJDHMSQ-YZNIXAGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



